6-benzyl-2-[4-(dipropylsulfamoyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide
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Overview
Description
6-benzyl-2-[4-(dipropylsulfamoyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide is a complex organic compound with the molecular formula C28H34N4O4S2 and a molecular weight of 554.72 This compound is notable for its intricate structure, which includes a thieno[2,3-c]pyridine core, a benzyl group, and a dipropylsulfamoylbenzoyl moiety
Preparation Methods
The synthesis of 6-benzyl-2-[4-(dipropylsulfamoyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes the following steps:
Formation of the Thieno[2,3-c]pyridine Core: This step typically involves the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include sulfur sources and pyridine derivatives.
Introduction of the Benzyl Group: The benzyl group is usually introduced via a Friedel-Crafts alkylation reaction, using benzyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Dipropylsulfamoylbenzoyl Moiety: This step involves the reaction of the thieno[2,3-c]pyridine intermediate with 4-(dipropylsulfamoyl)benzoyl chloride in the presence of a base like triethylamine to form the final product.
Chemical Reactions Analysis
6-benzyl-2-[4-(dipropylsulfamoyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or sulfonamide positions, using reagents like sodium hydride and alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
6-benzyl-2-[4-(dipropylsulfamoyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal cell proliferation.
Industry: While not widely used in industrial applications, it serves as a model compound for studying the properties and reactions of thieno[2,3-c]pyridine derivatives
Mechanism of Action
The mechanism of action of 6-benzyl-2-[4-(dipropylsulfamoyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors involved in cellular processes such as signal transduction, DNA replication, and protein synthesis. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may inhibit key enzymes involved in cell growth and proliferation .
Comparison with Similar Compounds
6-benzyl-2-[4-(dipropylsulfamoyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide can be compared with other similar compounds, such as:
6-benzyl-2-[[4-(dipropylsulfamoyl)benzoyl]amino]-N-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide: This compound differs by the presence of a methyl group on the nitrogen atom, which may affect its reactivity and biological activity.
Methyl 6-benzyl-2-[[4-(dipropylsulfamoyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate: The methyl ester derivative may have different solubility and stability properties compared to the carboxamide.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
6-benzyl-2-[[4-(dipropylsulfamoyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N4O4S2/c1-3-15-32(16-4-2)38(35,36)22-12-10-21(11-13-22)27(34)30-28-25(26(29)33)23-14-17-31(19-24(23)37-28)18-20-8-6-5-7-9-20/h5-13H,3-4,14-19H2,1-2H3,(H2,29,33)(H,30,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXFXZJSNSWCSJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)CC4=CC=CC=C4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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